3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies. One method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene . Another study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been analyzed in several studies. Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of these derivatives .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied. For example, a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,5-d]pyrimidine derivatives have been analyzed in several studies. For example, one study reported that compound 5 exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance .Scientific Research Applications
Preparation and Antiasthma Potential
Research into triazolopyrimidines, including compounds structurally similar to 3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one, has shown promise in the development of antiasthma agents. The compounds were synthesized and evaluated using the human basophil histamine release assay, indicating potential as mediator release inhibitors. This suggests their application in the creation of new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Antimicrobial Activity
Derivatives of triazolopyrimidines have been synthesized and assessed for their antimicrobial properties. These compounds have shown excellent activity against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents. Such research underscores the versatility of triazolopyrimidine derivatives in addressing the need for novel antimicrobials in the face of rising antibiotic resistance (Farghaly & Hassaneen, 2013).
Synthesis Methods and Biological Activity
Studies on the synthesis of various triazolopyrimidines, including compounds related to 3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one, have demonstrated their potential biological activities. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones showcased not only innovative synthetic pathways but also provided insights into their antimicrobial effectiveness. This research opens avenues for the creation of new therapeutic agents based on the triazolopyrimidine scaffold (Farghaly & Hassaneen, 2013).
Structural Characterization and Antimicrobial Evaluation
The structural elucidation of novel triazolopyrimidine derivatives has been complemented by antimicrobial evaluation studies. These compounds have been synthesized and their structures confirmed through various spectroscopic techniques. Their antimicrobial activity has been tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents. This research not only advances the chemical understanding of triazolopyrimidines but also contributes to the search for new antimicrobial substances (Lahmidi et al., 2019).
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c1-8(20)6-18-7-15-12-11(13(18)21)16-17-19(12)10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXONPKHLRZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.